

A Technical Guide to Fmoc-Asp-OAll: Properties and Applications in Peptide Synthesis

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Compound of Interest

Compound Name: *Fmoc-Asp-OAll*

Cat. No.: *B557536*

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This guide provides a detailed overview of Fmoc-L-aspartic acid allyl ester (**Fmoc-Asp-OAll**), a key building block in modern solid-phase peptide synthesis (SPPS). It covers the fundamental physicochemical properties and illustrates its role in the synthesis of complex peptides.

Physicochemical Properties

Fmoc-Asp-OAll is a derivative of the amino acid aspartic acid, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and one of the carboxylic acid groups is protected as an allyl ester (OAll). This strategic protection is crucial for its application in peptide synthesis. There are two isomeric forms, the α -allyl ester and the β -allyl ester, which share the same molecular formula and weight.

Below is a summary of the key quantitative data for **Fmoc-Asp-OAll**.

Property	Value	References
Molecular Formula	C ₂₂ H ₂₁ NO ₆	[1][2][3][4][5]
Molecular Weight	395.40 g/mol	[1][3][4][5]
Synonyms (α-allyl ester)	Fmoc-L-aspartic acid α-allyl ester, N-Fmoc-L-aspartic Acid 1-Allyl Ester	[1][3]
Synonyms (β-allyl ester)	Fmoc-L-aspartic acid 4-allyl ester, Fmoc-Asp(OAll)-OH	[2][6]
CAS Number (α-allyl ester)	144120-53-6	[1][3][5]
CAS Number (β-allyl ester)	146982-24-3	[2][4][6][7]

Role in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Asp-OAll is extensively used in SPPS to incorporate aspartic acid residues into a growing peptide chain.[6] The Fmoc group serves as a temporary protecting group for the α-amino group, which can be removed under mild basic conditions.[6] The allyl ester is an orthogonal protecting group for the side-chain carboxyl group, meaning it can be selectively removed without affecting the Fmoc group or other common protecting groups.[6]

Experimental Protocol: Incorporation of Fmoc-Asp-OAll in SPPS

The following is a generalized protocol for the incorporation of an **Fmoc-Asp-OAll** residue into a peptide sequence using manual or automated solid-phase peptide synthesis.

Materials:

- Fmoc-protected amino acid resin
- **Fmoc-Asp-OAll**
- Coupling reagents (e.g., HBTU, HATU)

- Base (e.g., DIPEA, NMM)
- Deprotection solution (e.g., 20% piperidine in DMF)
- Solvents (DMF, DCM)
- Washing solvents (DMF, DCM, IPA)

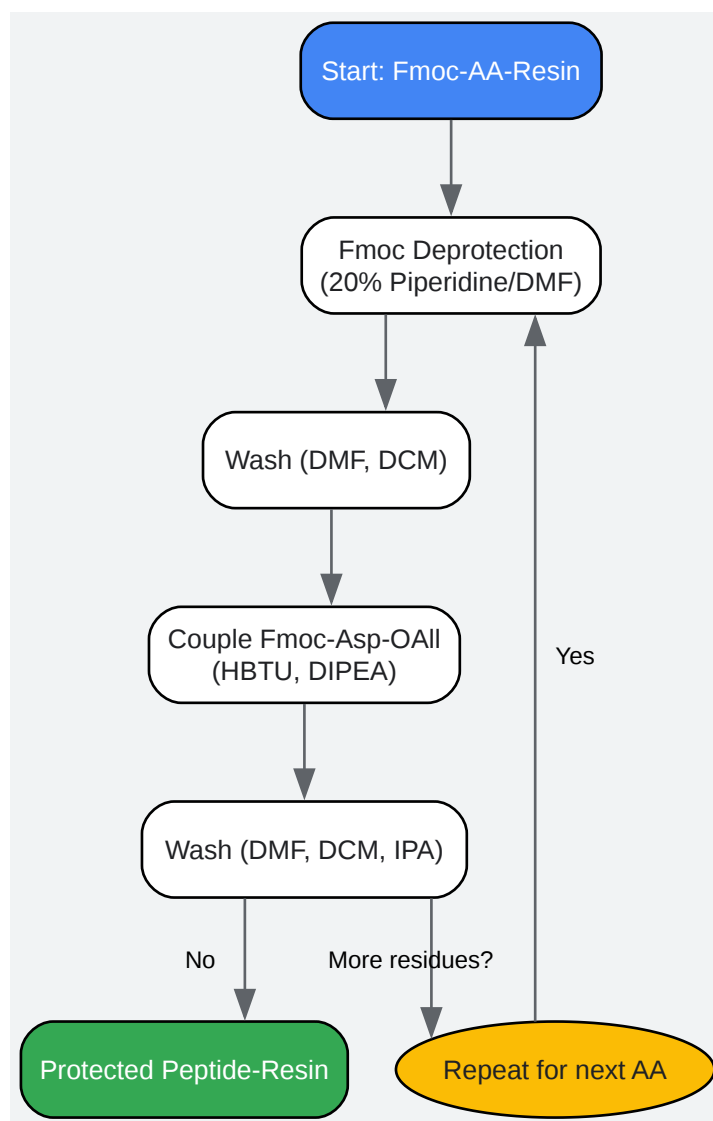
Procedure:

- Resin Swelling: The solid support resin is swelled in a suitable solvent like DMF or DCM for 30-60 minutes.
- Fmoc Deprotection: The Fmoc group from the resin-bound amino acid is removed by treating it with a 20% piperidine solution in DMF for 5-20 minutes. This step is typically repeated once.
- Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.
- Amino Acid Coupling:
 - A solution of **Fmoc-Asp-OAll** (typically 3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF is prepared.
 - A base such as DIPEA (6-10 equivalents) is added to the solution to activate the amino acid.
 - The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 1-2 hours to ensure complete coupling.
- Washing: The resin is washed with DMF, DCM, and IPA to remove excess reagents and byproducts.
- Capping (Optional): To block any unreacted amino groups, the resin can be treated with an acetylating agent like acetic anhydride.

- **Cycle Repetition:** The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the peptide sequence.

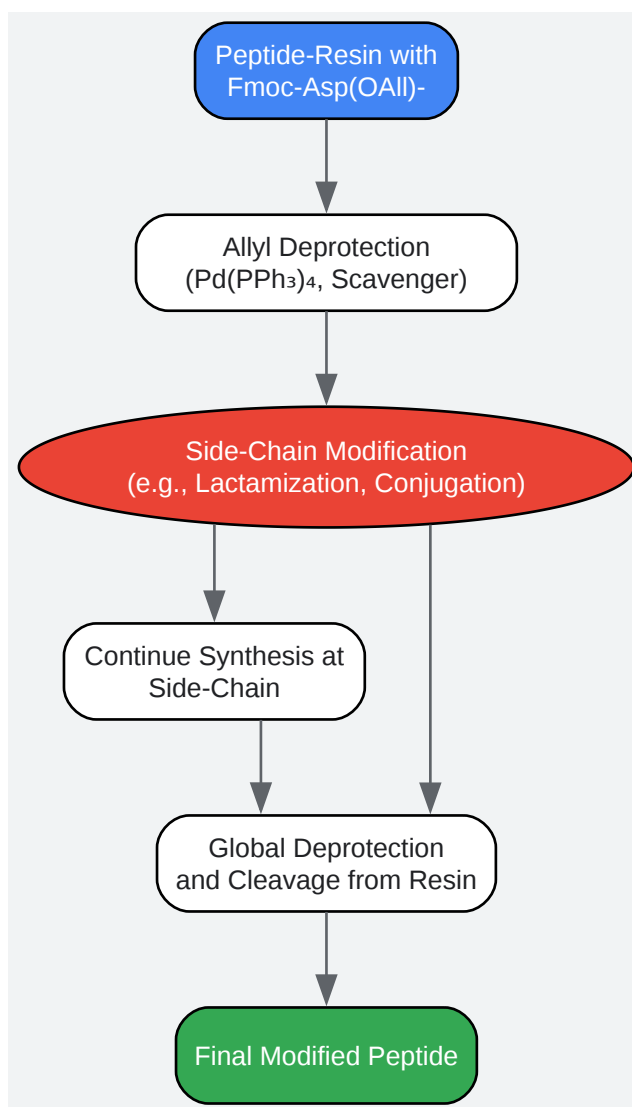
Workflow and Pathway Diagrams

The following diagrams illustrate the logical workflow for the utilization of **Fmoc-Asp-OAll** in SPPS and the subsequent selective deprotection of the allyl group.



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Diagram 1: SPPS cycle for incorporating **Fmoc-Asp-OAll**.



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Diagram 2: Post-synthesis side-chain modification workflow.

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